molecular formula C19H13ClFN3OS B2598116 3-(4-Chlorobenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole CAS No. 1112360-84-5

3-(4-Chlorobenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole

Cat. No. B2598116
CAS RN: 1112360-84-5
M. Wt: 385.84
InChI Key: QINWHMLTOGBFPV-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological activities. In

Scientific Research Applications

Mesomorphic Behaviour and Photoluminescence

A study synthesized a series of 1,3,4-oxadiazole derivatives, examining their phase behaviors and photoluminescent properties. Compounds exhibited a range of mesophases, including cholesteric and nematic/smectic A phases, with significant blue fluorescence emissions and photoluminescence quantum yields (Han et al., 2010).

Structural Characterization

Another study focused on the synthesis and structural characterization of isostructural thiazoles, related to the core structure of the compound . Single-crystal diffraction revealed planar molecular structures with specific orientations for the fluorophenyl groups, underscoring the structural uniqueness of these compounds (Kariuki et al., 2021).

Thiazole Synthesis and Derivatives

Research on the synthesis of thiazoles from 1,3,4-oxadiazoles provided insights into the formation of stabilized push-pull systems, demonstrating the versatility of oxadiazole derivatives in generating structurally diverse compounds with potential applications in material science and drug development (Paepke et al., 2009).

Corrosion Inhibition

Studies have explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in acidic environments, showcasing their effectiveness in forming protective layers and suggesting potential industrial applications in metal preservation and protection (Ammal et al., 2018); (Kalia et al., 2020).

Fluoride Chemosensors

The development of novel anion sensors incorporating 1,3,4-oxadiazole groups for fluoride sensing demonstrates the application of oxadiazole derivatives in environmental monitoring and analytical chemistry, offering sensitive and colorimetric detection methods (Ma et al., 2013).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3OS/c20-14-5-1-12(2-6-14)9-17-23-18(25-24-17)10-19-22-16(11-26-19)13-3-7-15(21)8-4-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINWHMLTOGBFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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